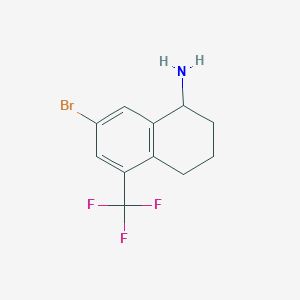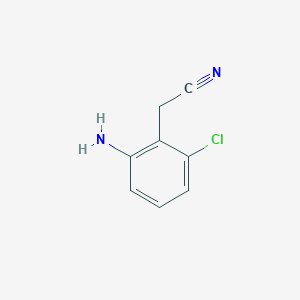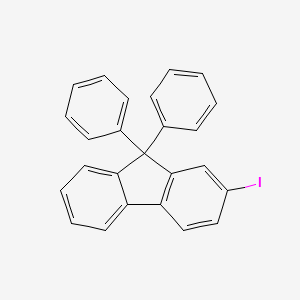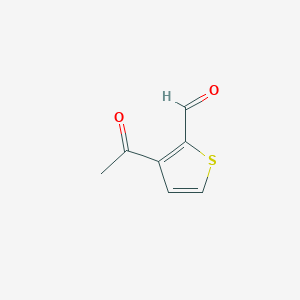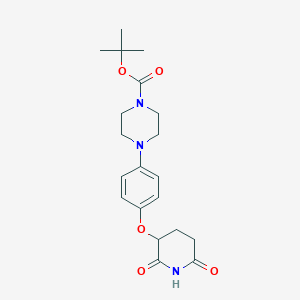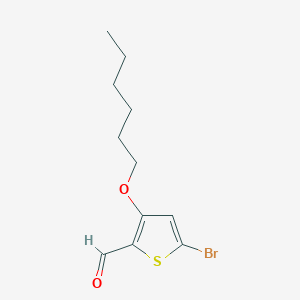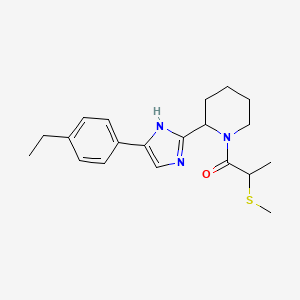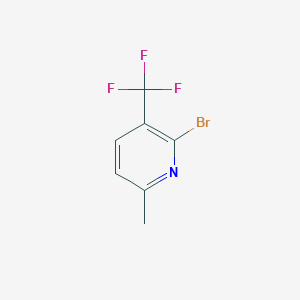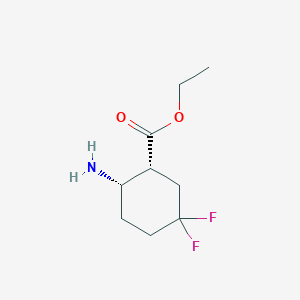
ethyl (1R,2S)-2-amino-5,5-difluorocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,2S)-2-amino-5,5-difluorocyclohexanecarboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2S)-2-amino-5,5-difluorocyclohexanecarboxylate typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often include controlled temperatures, specific solvents, and precise reagent additions to maintain the integrity of the stereocenters.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as preparative chromatography and crystallization are employed to separate and purify the desired enantiomer from any racemic mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R,2S)-2-amino-5,5-difluorocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the functional groups attached to the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable leaving group and a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl (1R,2S)-2-amino-5,5-difluorocyclohexanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique stereochemistry.
Mécanisme D'action
The mechanism of action of ethyl (1R,2S)-2-amino-5,5-difluorocyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit precisely into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate
- Ethyl (1R,2S)-2-(cbz-amino)cyclopentanecarboxylate
Uniqueness
Ethyl (1R,2S)-2-amino-5,5-difluorocyclohexanecarboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and biological activity compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H15F2NO2 |
|---|---|
Poids moléculaire |
207.22 g/mol |
Nom IUPAC |
ethyl (1R,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15F2NO2/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12/h6-7H,2-5,12H2,1H3/t6-,7+/m1/s1 |
Clé InChI |
ZZKFYDPVAOEOIV-RQJHMYQMSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC(CC[C@@H]1N)(F)F |
SMILES canonique |
CCOC(=O)C1CC(CCC1N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


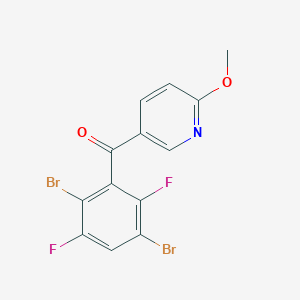
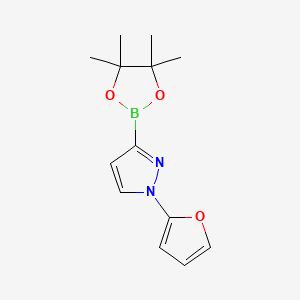

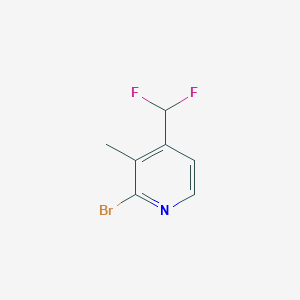
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
